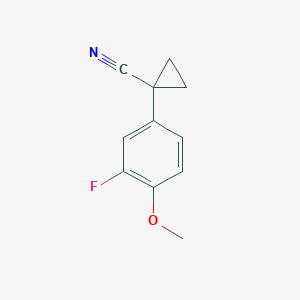

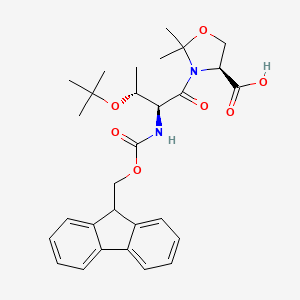

![molecular formula C8H5BrN2O2 B1445573 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1356144-48-3](/img/structure/B1445573.png)

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Overview

Description

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1356144-48-3. It has a molecular weight of 241.04 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which include 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, involves a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates. These sulfates are synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

The IUPAC name for this compound is 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) .Physical And Chemical Properties Analysis

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : The compound has been used in the design and synthesis of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis .

- Methods of Application : The synthesis involved trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Further structural modification of the products was achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

- Results or Outcomes : The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antitubercular activity .

Application in TRK Inhibitor Development

- Field : Medicinal Chemistry

- Summary of Application : The compound has been used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinases (TRK) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The activities of these derivatives to inhibit TRKA were evaluated .

- Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Application in the Synthesis of New Molecular Entities

- Field : Medicinal Chemistry

- Summary of Application : The compound has been used in the synthesis of a combinatorial library of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold .

- Methods of Application : The synthesis involved trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Further structural modification of the products was achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

- Results or Outcomes : The results indicated that the pyazolo[3,4-b]pyridine with specific substitutions exhibits promising antituberculotic activity .

Application in C-3 Amination

- Field : Organic Chemistry

- Summary of Application : The compound has been used in the C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine .

- Methods of Application : The amination was achieved by treating 3-bromopyrazolo[1,5-a]pyrimidine with a variety of 1° or 2° alkylamines with 20 mol% CuI, 40 mol% L-proline, and Et3N (2 equiv) in DMSO under microwave heating at 130 °C for 4 hours .

- Results or Outcomes : The corresponding C-3 aminated products were obtained in good to excellent isolated yields (54–90 %; average yield = 77 %) .

Safety And Hazards

properties

IUPAC Name |

4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXAXKWHYUASCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743168 | |

| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

CAS RN |

1356144-48-3 | |

| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

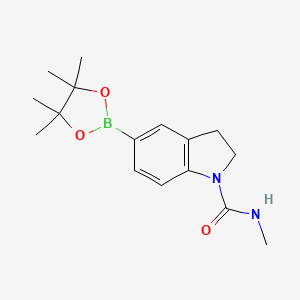

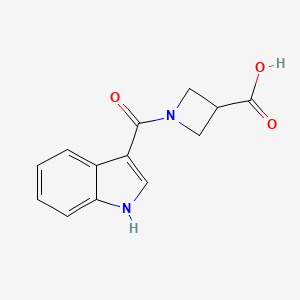

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

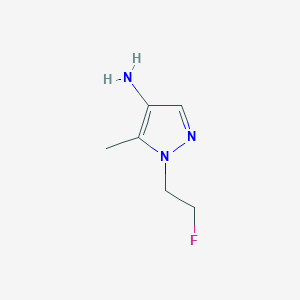

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)